3-(3-NITROPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Overview
Description
3-(3-NITROPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-NITROPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired dihydropyrano[2,3-c]pyrazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-NITROPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-NITROPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The nitrophenyl and trimethoxyphenyl groups may play a crucial role in binding to these targets, leading to the modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
- 3-(3-nitrophenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
- 3-(4-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Uniqueness
The presence of both nitrophenyl and trimethoxyphenyl groups in 3-(3-NITROPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE makes it unique compared to similar compounds
Properties
IUPAC Name |
3-(3-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7/c1-28-15-8-12(9-16(29-2)20(15)30-3)14-10-17(25)31-21-18(14)19(22-23-21)11-5-4-6-13(7-11)24(26)27/h4-9,14H,10H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSVUAIJWNILCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)OC3=NNC(=C23)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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